Tramadol hydrochloride

Description

Research Evolution and Discovery Timeline

Tramadol's development represents a landmark in analgesic pharmacology:

The molecule's unique structure—(±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride—combines opioid receptor agonism with serotonin/norepinephrine reuptake inhibition (SNRI) . This dual mechanism emerged from deliberate molecular engineering to reduce respiratory depression and addiction risks compared to classical opioids .

Therapeutic Classification in Academic Literature

Contemporary pharmacological categorization reflects tramadol's complexity:

Primary Classifications

- Opioid Analgesic (μ-opioid receptor agonist) :

- SNRI (Monoamine Reuptake Inhibitor) :

Secondary Characteristics

Global Research Landscape and Geographical Variations

Tramadol research output (1978–2023) reveals distinct geographical patterns:

Table 1: Top 10 Countries by Tramadol Publications (n=2,059 studies)

| Rank | Country | Publications (%) | Research Focus |

|---|---|---|---|

| 1 | USA | 12.6% | Abuse potential, pharmacogenomics |

| 2 | Turkey | 11.3% | Post-operative analgesia |

| 3 | India | 8.1% | Chronic pain management |

| 4 | Germany | 8.6% | Molecular pharmacology |

| 5 | China | 7.2% | Novel formulations |

Source: Bibliometric analysis of 2,059 studies

Regulatory landscapes demonstrate marked variability:

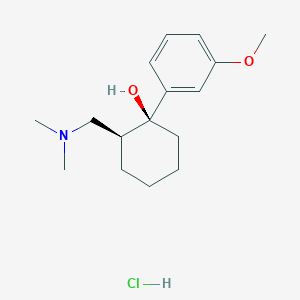

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-XMZRARIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023691, DTXSID60933340 | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0, 148229-78-1, 22204-88-2 | |

| Record name | Tramadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Grignard Reaction-Based Synthesis

Early methods (US 3,652,589) involved reacting 2-dimethylaminomethylcyclohexanone with m-bromoanisole via Grignard addition, yielding a cis-trans isomer mixture. Subsequent distillation at 150–200°C under vacuum (0.1–1 mmHg) provided an oily base, which was hydrochlorinated using gaseous HCl in dichloromethane.

Key Limitations:

-

Toxic Solvents : Required 1,4-dioxane (category 1 carcinogen) for recrystallization, posing occupational hazards and environmental risks.

-

Low Yield : Multiple crystallizations reduced overall yield to 55–60% due to persistent cis-isomer contamination (8–12%).

-

Energy Intensity : High-temperature vacuum distillation increased production costs.

Modern Single-Pot Aqueous Synthesis

Reaction Mechanism and Optimization

The patented aqueous process (EP1346978A1) eliminates carcinogenic solvents by exploiting water’s selective solubility properties:

Critical Parameters:

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Water Content | 3–5% | <3%: Co-precipitation of cis isomer; >5%: Reduced yield due to solubility |

| Temperature | 40–50°C | <40°C: Slow crystallization; >50°C: Isomer interconversion |

| pH | 3–5 | <3: Hydrochloride degradation; >5: Incomplete salt formation |

Monohydrate Intermediate Route

An alternative pathway converts the trans base to a monohydrate intermediate prior to hydrochlorination:

-

Hydrate Formation : Adjusting the base mixture to pH 7.5–8.5 with acetic acid in water yields (RR,SS)-tramadol monohydrate (97–99% trans).

-

Hydrochlorination : Treating the monohydrate with HCl/IPA (isopropyl alcohol) produces pharmaceutical-grade hydrochloride.

Comparative Analysis of Industrial Methods

Solvent Use and Environmental Impact

| Method | Solvents Used | Cis-Isomer Content | Yield | Carcinogen Exposure |

|---|---|---|---|---|

| Traditional (US 3,652,589) | 1,4-dioxane, dichloromethane | 8–12% | 55–60% | High |

| Aqueous (EP1346978A1) | Water, IPA | 2–3% | 78–85% | None |

Scalability and Cost

-

Capital Costs : Aqueous methods reduce distillation infrastructure by 40% through ambient-pressure crystallization.

-

Operational Costs : Eliminating dioxane recrystallization cuts waste disposal costs by $12–15/kg product.

Advanced Purification Techniques

Crystallization Additives

Patent WO2003078380A2 discloses that adding 0.1–0.5% ascorbic acid during crystallization suppresses cis-isomer inclusion, enhancing trans purity to 99.5%.

Environmental and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions: Tramadol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Tramadol can be oxidized to form N-oxide derivatives.

Reduction: The reduction of tramadol can lead to the formation of desmethyltramadol.

Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.

Substitution: Acetic anhydride and thionyl chloride are frequently used reagents for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives of tramadol.

Reduction: Desmethyltramadol.

Substitution: Various substituted tramadol derivatives.

Scientific Research Applications

Pharmacological Mechanism

Tramadol acts as a weak agonist at the mu-opioid receptor while also inhibiting the reuptake of serotonin and norepinephrine. This dual action contributes to its analgesic effects and may provide advantages over traditional opioids, such as a lower risk of respiratory depression and reduced potential for abuse .

Clinical Applications

-

Pain Management :

- Post-Surgical Pain Relief : Tramadol has been evaluated for its effectiveness in managing post-operative pain. Studies have shown that intravenous tramadol administration provides significant pain relief compared to placebo in patients undergoing surgery .

- Chronic Pain : It is also used in chronic pain management, including conditions like osteoarthritis and neuropathic pain. Its efficacy in these areas has been supported by various clinical trials demonstrating its ability to reduce pain intensity effectively .

- Psychiatric Uses :

-

Use in Special Populations :

- Elderly Patients : Tramadol is often preferred in older adults due to its favorable side effect profile compared to stronger opioids, which can lead to greater risks of sedation and falls .

- Pediatric Use : There are indications that tramadol can be safely used in children for pain management, although careful monitoring is required due to variability in metabolism among pediatric patients .

Safety Profile and Dependence

Despite its advantages, tramadol is not devoid of risks. The potential for dependence has been highlighted in case studies where individuals developed significant addiction despite initial perceptions of low abuse potential. For example, a case report described a veteran who became dependent on tramadol after being prescribed it for shoulder pain, ultimately requiring inpatient treatment for her addiction .

Emerging Research and Future Directions

Recent studies are exploring the use of tramadol in combination with other medications to enhance its analgesic effects or mitigate side effects. For instance, combining tramadol with non-opioid analgesics or adjuvants like gabapentin may improve outcomes for patients with complex pain syndromes .

Additionally, ongoing research is focused on understanding the long-term effects of tramadol use, particularly regarding its impact on mental health and potential interactions with other medications commonly prescribed in chronic pain management.

Data Summary Table

Mechanism of Action

Tramadol hydrochloride exerts its effects through a dual mechanism:

μ-Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the central nervous system, inhibiting ascending pain pathways and altering pain perception.

Serotonin-Norepinephrine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine, neurotransmitters involved in the descending inhibitory pain pathway. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Local Anesthetic Efficacy in Dental and Surgical Procedures

Tramadol hydrochloride has been studied as a local anesthetic alternative to lignocaine (lidocaine) and prilocaine. Key findings include:

- In molar extractions, tramadol with adrenaline showed comparable efficacy to lignocaine (95% success rate) but shorter duration .

- Tramadol’s local anesthetic action is attributed to sodium channel blockade, similar to lignocaine, but its opioid activity provides supplementary analgesia .

Analgesic Mechanisms vs. Classical Opioids

- Tramadol’s dual mechanism reduces side effects like constipation and respiratory depression, which are prominent with morphine .

Pharmacokinetic Comparison

| Parameter | Tramadol HCl | Celecoxib | Venlafaxine |

|---|---|---|---|

| Bioavailability | 77% (rectal) | 40% (oral) | 45% (oral) |

| Half-Life (hrs) | 5.7 ± 1.0 | 11–15 | 5–11 |

| Protein Binding | 20% | 97% | 27% |

| Metabolism | CYP3A4/2D6 | CYP2C9 | CYP2D6 |

- In osteoarthritis trials, extended-release tramadol (300 mg) matched celecoxib (200 mg) in pain relief (ΔVAS = −32.1 vs. −30.4) but had higher nausea incidence (18% vs. 6%) .

Postoperative Shivering vs. Clonidine

| Parameter | Tramadol HCl (1–2 mg/kg) | Clonidine (1 µg/kg) |

|---|---|---|

| Onset Time (mins) | 5–10 | 15–20 |

| Efficacy Rate | 98% | 87% |

| Recurrence Rate | 2% | 13% |

| Adverse Effects | Nausea (16.6%), vomiting (3.3%) | Hypotension (10%), bradycardia (7%) |

- Tramadol’s dual action (opioid + monoaminergic) provides faster and more sustained control of shivering than clonidine’s α₂-agonist effects .

Antidepressant Potential vs. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Tramadol shares structural and mechanistic similarities with venlafaxine, an SNRI:

Biological Activity

Tramadol hydrochloride is a synthetic analgesic that possesses both opioid and non-opioid properties, primarily acting on the central nervous system to alleviate pain. Its unique mechanism of action, pharmacokinetics, and clinical efficacy have made it a subject of extensive research. This article delves into the biological activity of tramadol hydrochloride, highlighting its mechanisms, therapeutic applications, and associated case studies.

Tramadol exerts its analgesic effects through several mechanisms:

- Opioid Receptor Agonism : Tramadol primarily acts as a weak agonist at the μ-opioid receptor. Its active metabolite, M1, has a significantly higher affinity for this receptor, enhancing its analgesic potency .

- Serotonin and Norepinephrine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine, contributing to its pain-relieving effects by increasing the concentration of these neurotransmitters in the synaptic cleft .

- Interaction with Multiple Receptors : It also interacts with various receptors involved in pain modulation, including:

Pharmacokinetics

Tramadol is rapidly absorbed following oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 1.9 hours after a single oral dose. The pharmacokinetics can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, which is responsible for metabolizing tramadol into its active form M1 .

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Peak Plasma Concentration | Cmax ~300 μg/L |

| Time to Peak | Tmax ~1.6-1.9 hours |

| Metabolite Cmax | M1 ~55 μg/L |

| Steady-State Concentration | Achieved within 2 days |

Efficacy in Clinical Studies

Tramadol has been extensively studied for its effectiveness in managing various types of pain. A notable study investigated the efficacy and safety of a twice-daily formulation of tramadol hydrochloride in patients with chronic knee osteoarthritis pain:

- Study Design : Multicenter, randomized, placebo-controlled trial.

- Participants : 249 patients entered the dose-escalation phase; 160 were randomized for double-blind treatment.

- Results :

- Tramadol showed superior efficacy compared to placebo (log-rank p = 0.042).

- The cumulative retention rate was significantly higher in the tramadol group (83.7% vs. 69%).

- Adverse events were reported in 80.6% of patients during the open-label period; common events included nausea, vomiting, and somnolence .

Case Study: Tramadol Dependence

A case report highlighted a patient who developed dependence on tramadol after being prescribed it for pain management during military service. The patient escalated her dosage significantly and required detoxification treatment involving buprenorphine/naloxone. This case underscores the potential for tramadol misuse and dependence despite its therapeutic benefits .

Adverse Effects

While tramadol is generally well-tolerated, it is associated with several adverse effects:

Q & A

Q. How can Tramadol hydrochloride be quantified in pharmaceutical formulations using HPLC?

Methodological Answer: To quantify Tramadol hydrochloride via HPLC:

- Column : Use a 4.6 mm × 25 cm column packed with L1 material (5 µm particle size) .

- Mobile Phase : 0.1N potassium hydroxide solution (pH adjusted as needed) .

- Detection : UV detector set at 271 nm .

- Sample Preparation : Dissolve crushed tablets in methanol and filter to remove excipients. For simultaneous determination with paracetamol, employ a Hypurity Advance column with phosphate buffer (pH 6.3) and acetonitrile (90:10 v/v) .

- Validation : Ensure linearity (10–400 µg/mL for HPLC-UV), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. What physicochemical properties of Tramadol hydrochloride are critical for formulation design?

Key Properties :

Q. How is an LC-MS/MS method validated for Tramadol hydrochloride quantification in biological samples?

Validation Protocol :

- Precision : Intra- and inter-day RSD ≤15% (Table VII in ) .

- Accuracy : Spike recovery within 85–115% using quality control samples .

- Linearity : Calibration curves (0.05–1.0 mg/mL) with R² ≥0.99 .

- Stability : Assess freeze-thaw cycles and long-term storage .

Advanced Research Questions

Q. How can controlled-release formulations of Tramadol hydrochloride be optimized?

Experimental Design :

- Polymers : Combine hydroxypropyl methylcellulose K100M (hydrophilic) and glyceryl behenate (hydrophobic) .

- Design : Central composite design (2 factors, 3 levels) to optimize drug release parameters (T12, T100, Higuchi R²) .

- Release Mechanism : Fit dissolution data to Higuchi (matrix diffusion) or zero-order (erodible systems) models .

Q. What pharmacokinetic parameters are critical for analyzing Tramadol hydrochloride bioavailability?

Parameters & Tools :

- Non-compartmental Analysis : Calculate Cmax, Tmax, AUC0-t, and AUC0-∞ using WinNonlin® .

- Statistical Significance : Use 90% confidence intervals and ANOVA (p<0.05) to compare formulations .

Q. What metabolic pathways of Tramadol hydrochloride are observed in preclinical models?

Pathways :

Q. How does chronic Tramadol hydrochloride exposure affect hepatic function in rodents?

Biomarkers & Methods :

- Enzyme Assays : Elevated ALT, AST, and γ-GT levels (p<0.05) indicate hepatotoxicity .

- Histopathology : Portal tract hypertrophy, cytolysis, and inflammatory infiltrates (dose-dependent) .

Q. How can method precision and accuracy be ensured in simultaneous Tramadol/paracetamol analysis?

Approach :

Q. What computational models elucidate Tramadol hydrochloride’s molecular behavior?

DFT Studies :

Q. How are impurities in Tramadol hydrochloride formulations detected per USP standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.